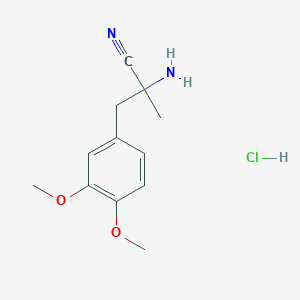

rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile Hydrochloride

Übersicht

Beschreibung

rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile Hydrochloride is an organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes an amino group, a dimethoxyphenyl group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile Hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine intermediate, followed by reduction to the corresponding amine. The nitrile group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride, and nitrile sources such as cyanogen bromide or acetonitrile.

Analyse Chemischer Reaktionen

Types of Reactions

rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oximes, nitrile oxides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

rac α-AMPA serves as an important tool in neuropharmacological studies. It is often used to investigate the role of AMPA receptors in synaptic transmission and plasticity. Research indicates that compounds affecting these receptors can modulate excitatory neurotransmission, which is crucial for learning and memory processes.

Drug Development

As an intermediate in the synthesis of α-Methyl DOPA, a well-known antihypertensive agent, rac α-AMPA has implications in the development of new antihypertensive drugs. Studies have shown that α-Methyl DOPA can effectively lower blood pressure by acting on central nervous system pathways .

| Application Area | Specific Use | Reference |

|---|---|---|

| Neuropharmacology | AMPA receptor modulation | |

| Drug Development | Synthesis of antihypertensive agents |

Biochemical Research

In proteomics and biochemical assays, rac α-AMPA is utilized to study protein interactions and enzyme activities. Its role in modulating receptor activity makes it valuable for understanding various biochemical pathways involved in disease mechanisms.

Cosmetic Science

Recent studies have explored the safety and efficacy of amino acids like rac α-AMPA in cosmetic formulations. The compound's properties suggest potential use in skin care products for its moisturizing effects and as a stabilizing agent .

Case Study 1: Neuropharmacological Effects

A study published in Neuroscience Letters investigated the effects of AMPA receptor antagonists on behavioral responses in animal models. The findings suggested that targeting these receptors with rac α-AMPA derivatives could lead to novel treatments for conditions such as anxiety and depression .

Case Study 2: Antihypertensive Applications

Research highlighted the synthesis pathway of α-Methyl DOPA from rac α-AMPA, demonstrating its effectiveness in managing hypertension. Clinical trials indicated a significant reduction in blood pressure among patients treated with derivatives of this compound .

Wirkmechanismus

The mechanism of action of rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile Hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride

- 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-one hydrochloride

Uniqueness

Compared to similar compounds, rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile Hydrochloride is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications. The nitrile group can participate in a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Biologische Aktivität

rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile Hydrochloride (CAS Number: 2544-12-9) is a compound with notable biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 256.729 g/mol

- IUPAC Name : 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile; hydrochloride

- SMILES Notation : Cl.COc1ccc(CC(C)(N)C#N)cc1OC

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The compound is synthesized through a series of reactions that may include nitrile formation and amination processes, often utilizing methods such as 1,3-dipolar cycloadditions to introduce the desired functional groups.

Antitumor Activity

Research indicates that derivatives of amino acids similar to rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile exhibit significant antitumor properties. A study demonstrated that compounds with similar structural motifs showed potent inhibitory activity against various receptor tyrosine kinases (RTKs), which are crucial in cancer progression . The synthesized compounds displayed moderate to significant activity against multiple cancer cell lines including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) .

Neuropharmacological Effects

The compound has been investigated for its excitatory amino acid activity. It was found to have a binding affinity comparable to known excitatory neurotransmitters, suggesting potential applications in neuropharmacology. Specifically, studies on related compounds have shown their ability to modulate glutamatergic signaling pathways without significant NMDA receptor affinity . This characteristic could position rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile as a candidate for treating neurological disorders.

In Vitro Studies

A variety of in vitro studies have assessed the cytotoxicity of rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile and its analogs. One such study evaluated the compound's effects on human cancer cell lines and reported an IC50 value indicative of its potency against specific cancer types. The results were compared with established chemotherapeutic agents, showing that certain analogs could outperform traditional treatments in specific contexts .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile with various target proteins involved in tumorigenesis. These studies suggest that the compound can effectively bind to the active sites of several kinases implicated in cancer signaling pathways, thus inhibiting their activity and potentially leading to reduced tumor growth .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 256.729 g/mol |

| CAS Number | 2544-12-9 |

| IUPAC Name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile; hydrochloride |

| Antitumor IC50 | Varies by cell line |

Eigenschaften

IUPAC Name |

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6H,7,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKVDZOOCWGIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388465 | |

| Record name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2544-12-9 | |

| Record name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.